![molecular formula C15H11FO3 B306278 4-Formylphenyl (4-fluorophenyl)acetate](/img/structure/B306278.png)
4-Formylphenyl (4-fluorophenyl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Formylphenyl (4-fluorophenyl)acetate, also known as 4-FA, is a chemical compound that belongs to the phenethylamine class. It is a synthetic drug that is commonly used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 4-Formylphenyl (4-fluorophenyl)acetate is not fully understood, but it is believed to act as a releasing agent for monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. This results in an increase in the levels of these neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 4-Formylphenyl (4-fluorophenyl)acetate can produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause feelings of euphoria, increased energy, and heightened alertness. However, the long-term effects of 4-Formylphenyl (4-fluorophenyl)acetate on the brain and body are not fully understood.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-Formylphenyl (4-fluorophenyl)acetate in lab experiments is that it is relatively easy to synthesize and can be obtained in large quantities. Additionally, its potential therapeutic applications make it an attractive candidate for further research. However, one limitation of using 4-Formylphenyl (4-fluorophenyl)acetate in lab experiments is that it is a synthetic drug and may not accurately reflect the effects of natural compounds in the body.
Zukünftige Richtungen
There are several future directions for research on 4-Formylphenyl (4-fluorophenyl)acetate. One area of interest is its potential as a treatment for depression and other mood disorders. Additionally, more research is needed to fully understand the mechanism of action of 4-Formylphenyl (4-fluorophenyl)acetate and its long-term effects on the brain and body. Finally, there is a need for further studies to determine the safety and efficacy of 4-Formylphenyl (4-fluorophenyl)acetate in humans.
Conclusion
In conclusion, 4-Formylphenyl (4-fluorophenyl)acetate is a synthetic drug that is commonly used in scientific research to study its potential therapeutic applications. Its mechanism of action is not fully understood, but it is believed to act as a releasing agent for monoamine neurotransmitters. While 4-Formylphenyl (4-fluorophenyl)acetate has potential as a treatment for depression and other mood disorders, more research is needed to fully understand its long-term effects on the brain and body.
Synthesemethoden
The synthesis of 4-Formylphenyl (4-fluorophenyl)acetate involves the reaction of 4-fluoroacetophenone with formic acid to yield 4-formylphenyl (4-fluorophenyl)acetate. The reaction is typically carried out under reflux conditions in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The resulting product is a white crystalline powder that is soluble in organic solvents such as ethanol and methanol.
Wissenschaftliche Forschungsanwendungen
4-Formylphenyl (4-fluorophenyl)acetate is commonly used in scientific research to study its potential therapeutic applications. Some studies have shown that 4-Formylphenyl (4-fluorophenyl)acetate has an affinity for the serotonin transporter and may have antidepressant effects. Other studies have suggested that 4-Formylphenyl (4-fluorophenyl)acetate may have potential as a treatment for attention deficit hyperactivity disorder (ADHD) and narcolepsy.
Eigenschaften
Produktname |
4-Formylphenyl (4-fluorophenyl)acetate |
---|---|
Molekularformel |
C15H11FO3 |
Molekulargewicht |
258.24 g/mol |
IUPAC-Name |
(4-formylphenyl) 2-(4-fluorophenyl)acetate |
InChI |
InChI=1S/C15H11FO3/c16-13-5-1-11(2-6-13)9-15(18)19-14-7-3-12(10-17)4-8-14/h1-8,10H,9H2 |
InChI-Schlüssel |
OIXBNNBBJPAODG-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)C=O)F |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)OC2=CC=C(C=C2)C=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.